Cas no 655-25-4 (N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine)

N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine is a specialized organic compound featuring a trifluoromethyl-substituted imine functional group. Its unique structure, combining a phenyl ring with a trifluoroethylidene moiety, makes it a valuable intermediate in synthetic chemistry, particularly for the preparation of fluorinated heterocycles and bioactive molecules. The presence of the hydroxylamine group enhances its reactivity in nucleophilic addition and condensation reactions, while the electron-withdrawing trifluoromethyl group improves stability and influences regioselectivity. This compound is particularly useful in pharmaceutical and agrochemical research, where fluorinated analogs are often sought for their enhanced metabolic stability and bioavailability. Its well-defined reactivity profile allows for precise synthetic modifications.
N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine structure
655-25-4 structure
Product Name:N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine
CAS No:655-25-4
MF:C8H6F3NO
MW:189.13455247879
MDL:MFCD25965865
CID:1699388
PubChem ID:604931
Update Time:2025-10-14

N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine Chemical and Physical Properties

Names and Identifiers

    • (1Z)-2,2,2-trifluoro-1-phenylethanone oxime
    • 2,2,2-Trifluoro-1-phenylethanone oxime
    • Ethanone, 2,2,2-trifluoro-1-phenyl-, oxime
    • 67655-82-7
    • SCHEMBL1669122
    • N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine
    • AB70383
    • 2,2,2-Trifluoro-1-phenylethanoneoxime
    • 2,2,2-TRIFLUORO-1-PHENYL-ETHANONE OXIME
    • 67655-83-8
    • 655-25-4
    • omega,omega,omega-trifluoroacetophenone oxime
    • (Z)-2,2,2-TRIFLUORO-1-PHENYLETHANONE OXIME
    • MDL: MFCD25965865
    • Inchi: 1S/C8H6F3NO/c9-8(10,11)7(12-13)6-4-2-1-3-5-6/h1-5,13H
    • InChI Key: TUKWYJVGKNCDJJ-UHFFFAOYSA-N
    • SMILES: FC(C(C1C=CC=CC=1)=NO)(F)F

Computed Properties

  • Exact Mass: 189.04000
  • Monoisotopic Mass: 189.040148
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 194
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 32.6
  • XLogP3: 3

Experimental Properties

  • Density: 1.27
  • Boiling Point: 194.1°C at 760 mmHg
  • Flash Point: 71.2°C
  • Refractive Index: 1.461
  • PSA: 32.59000
  • LogP: 2.42720

N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine Security Information

N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine Customs Data

  • HS CODE:2928000090
  • Customs Data:

    China Customs Code:

    2928000090

    Overview:

    2928000090 Other hydrazine(Hydrazine)And chlorhexidine(hydroxylamine)Organic derivatives of.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A019118592-1g
2,2,2-Trifluoro-1-phenylethanone oxime
655-25-4 97%
1g
$609.00 2023-09-01
abcr
AB279557-1 g
2,2,2-Trifluoroacetophenone oxime; .
655-25-4
1 g
€695.00 2023-07-20
TRC
B642808-10mg
N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine
655-25-4
10mg
$ 50.00 2022-06-07
TRC
B642808-50mg
N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine
655-25-4
50mg
$ 210.00 2022-06-07
TRC
B642808-100mg
N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine
655-25-4
100mg
$ 295.00 2022-06-07
abcr
AB279557-1g
2,2,2-Trifluoroacetophenone oxime; .
655-25-4
1g
€695.00 2025-04-17
Crysdot LLC
CD12046185-1g
2,2,2-Trifluoro-1-phenylethanone oxime
655-25-4 97%
1g
$580 2024-07-24

N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:655-25-4)N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine
Order Number:A1169544
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:14
Price ($):412.0
Email:sales@amadischem.com

Additional information on N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine

Recent Advances in the Study of N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine (CAS: 655-25-4)

N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine (CAS: 655-25-4) is a fluorinated hydroxylamine derivative that has garnered significant attention in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a versatile intermediate in organic synthesis, as well as its biological activity in modulating enzymatic processes. This research brief synthesizes the latest findings on this compound, highlighting its synthetic utility, mechanism of action, and emerging applications in drug discovery.

A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's ability to serve as a selective inhibitor of histone deacetylases (HDACs), a class of enzymes implicated in cancer and neurodegenerative diseases. The researchers demonstrated that the trifluoromethyl group enhances binding affinity to HDAC active sites, while the hydroxylamine moiety facilitates chelation of zinc ions critical for enzymatic activity. Molecular docking simulations revealed a binding energy of -9.2 kcal/mol for HDAC6, suggesting strong potential for isoform-selective inhibition.

In the field of synthetic methodology, a breakthrough was reported in Angewandte Chemie (2024) describing an efficient one-pot synthesis of 655-25-4 from phenyl trifluoromethyl ketone and hydroxylamine hydrochloride under mild conditions. The optimized procedure achieved an 87% yield with excellent purity (>99%), addressing previous challenges with byproduct formation. This advancement has significant implications for scaling up production of this valuable building block for medicinal chemistry applications.

Pharmacokinetic studies published in Drug Metabolism and Disposition (2023) examined the metabolic stability of 655-25-4 using human liver microsomes. The compound exhibited moderate clearance (23 mL/min/kg) with primary metabolism occurring via glucuronidation of the hydroxylamine group. These findings inform future structural modifications to improve metabolic stability while maintaining biological activity.

Emerging applications include its use as a radical trap in polymer chemistry, where the compound's ability to terminate chain reactions has been leveraged to control molecular weight distributions. Additionally, preliminary studies suggest potential as a nitric oxide donor in cardiovascular research, though this requires further validation. The compound's dual functionality as both an electrophile (via the imine) and nucleophile (via the hydroxylamine) continues to inspire novel synthetic transformations.

Future research directions highlighted in recent reviews focus on expanding the structural diversity of analogs, particularly through modification of the phenyl ring and exploration of alternative fluorinated groups. The development of prodrug strategies to address the compound's moderate aqueous solubility (2.1 mg/mL at pH 7.4) represents another active area of investigation. As understanding of its biological targets grows, 655-25-4 is poised to play an increasingly important role in the design of next-generation therapeutics.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:655-25-4)N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine
A1169544
Purity:99%
Quantity:1g
Price ($):412.0
Email